3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H25BrClNO and a molecular weight of 362.73 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-propylphenol and 2-chloroethylpiperidine.
Chemical Reactions Analysis
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and receptor interactions.
Chemical Research: It serves as an intermediate in the synthesis of more complex molecules for chemical research.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives such as:
3-[2-(4-Chloro-2-propylphenoxy)ethyl]piperidine hydrochloride: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-[2-(4-Methyl-2-propylphenoxy)ethyl]piperidine hydrochloride: Contains a methyl group instead of bromine, affecting its chemical properties and applications.
Properties
IUPAC Name |
3-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-2-4-14-11-15(17)6-7-16(14)19-10-8-13-5-3-9-18-12-13;/h6-7,11,13,18H,2-5,8-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMIIYGAEMQRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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